H-Beta-Ala-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

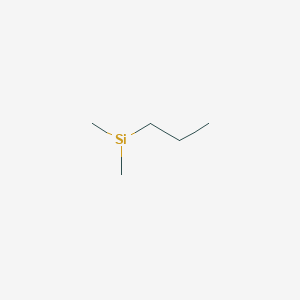

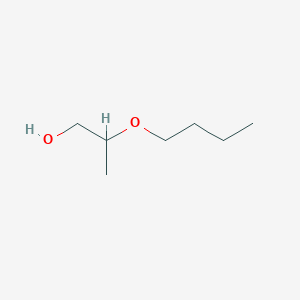

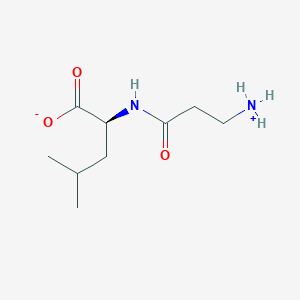

H-Beta-Ala-Leu-OH, also known as β-Alanyl-L-leucine, is a dipeptide composed of β-alanine and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Beta-Ala-Leu-OH typically involves the coupling of β-alanine and L-leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the carboxyl group of β-alanine and the amino group of L-leucine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Beta-Ala-Leu-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while substitution reactions can yield acylated derivatives.

Wissenschaftliche Forschungsanwendungen

H-Beta-Ala-Leu-OH has several scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new peptide coupling reagents.

Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioactive peptide in drug development.

Industry: this compound is used in the production of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of H-Beta-Ala-Leu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors and influence signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

β-Alanyl-L-isoleucine: Similar in structure but contains isoleucine instead of leucine.

β-Alanyl-L-valine: Contains valine instead of leucine.

Carnosine (β-Alanyl-L-histidine): A well-known dipeptide with antioxidant properties.

Uniqueness

H-Beta-Ala-Leu-OH is unique due to its specific combination of β-alanine and L-leucine, which imparts distinct biological activities and properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar dipeptides.

Eigenschaften

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFCSSMTOXAQS-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the impact of orally administered H-Beta-Ala-Leu-OH (Excitin-1) on behavior, and how does it relate to its presence in the brain?

A1: Research indicates that oral administration of this compound in rats leads to increased motor activity, specifically a greater distance traveled and a higher frequency of rearing behaviors in an open field test []. This behavioral change is linked to the compound's ability to cross the blood-brain barrier. Following oral administration, this compound is detectable not only in the plasma but also in various brain regions including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb []. This suggests that the observed behavioral effects may be attributed to the compound's direct influence on the central nervous system.

Q2: Does the structure of this compound provide clues about its potential mechanism of action in the central nervous system?

A2: While the precise mechanism of action of this compound remains to be fully elucidated, its structure offers some hints. The compound is a dipeptide composed of beta-alanine and L-leucine []. Interestingly, previous research has shown that dipeptides containing beta-alanine and branched-chain amino acids (BCAAs), such as L-leucine, exhibit excitatory effects when administered centrally in chicks []. This suggests that this compound may exert its effects through modulation of neuronal excitability. Furthermore, the study observed alterations in monoamine and amino acid levels in specific brain regions (cerebral cortex and hypothalamus) following this compound administration []. This finding points towards a potential influence on neurotransmitter systems, which warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.